

An In-depth Technical Guide to Dihydrochelerythrine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydrochelerythrine*

Cat. No.: *B1200217*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrochelerythrine is a natural benzophenanthridine alkaloid found in various plant species, including those of the *Zanthoxylum* and *Macleaya* genera.^[1] As a derivative of the more widely studied chelerythrine, **dihydrochelerythrine** has garnered significant interest within the scientific community for its diverse pharmacological activities. These include potent anticancer, antifungal, and antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure and biological properties of **dihydrochelerythrine**, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through signaling pathway diagrams.

Chemical Structure and Identification

Dihydrochelerythrine possesses a tetracyclic aromatic core characteristic of benzophenanthridine alkaloids. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Identifier	Value	Source
IUPAC Name	1,2-dimethoxy-12-methyl-13H-[2][3]benzodioxolo[5,6-c]phenanthridine	--INVALID-LINK--[2]
Molecular Formula	C ₂₁ H ₁₉ NO ₄	--INVALID-LINK--[2]
CAS Number	6880-91-7	--INVALID-LINK--[2]
SMILES	CN1CC2=C(C=CC(=C2OC)O)C3=C1C4=CC5=C(C=C4C=C3)OCO5	--INVALID-LINK--[2]
InChI	InChI=1S/C21H19NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-9H,10-11H2,1-3H3	--INVALID-LINK--[2]
InChIKey	ALZAZMCIBRHMFF-UHFFFAOYSA-N	--INVALID-LINK--[2]

Physicochemical Properties

The physical and chemical properties of **dihydrochelerythrine** are crucial for its handling, formulation, and pharmacokinetic profiling.

Property	Value	Source
Molecular Weight	349.38 g/mol	--INVALID-LINK--[1]
Melting Point	164-165 °C	--INVALID-LINK--[3]
Boiling Point	565.9 ± 50.0 °C at 760 mmHg	--INVALID-LINK--[3]
Density	1.3 ± 0.1 g/cm³	--INVALID-LINK--[3]
Solubility	Soluble in DMSO (10 mM) and water (10 mM). Insoluble in water, slightly soluble in methanol, and readily soluble in chloroform and dichloromethane.	--INVALID-LINK--[1], --INVALID-LINK--
XLogP3	4.2	--INVALID-LINK--[2]
Appearance	White to off-white powder	--INVALID-LINK--[1]

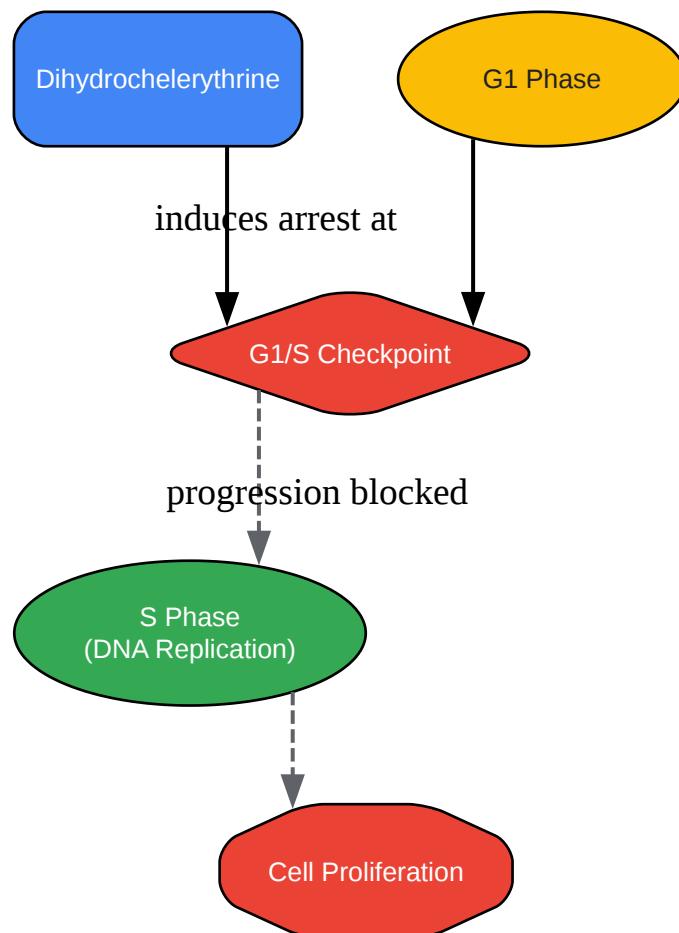
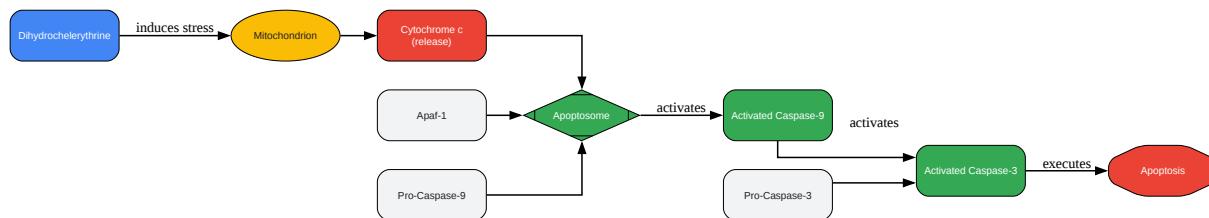
Biological Activities (Quantitative Data)

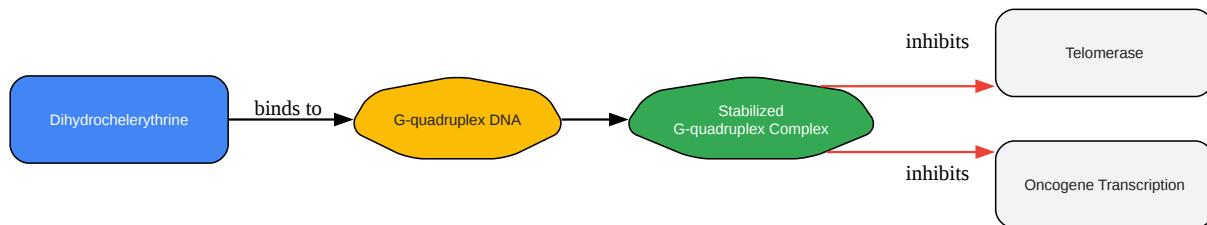
Dihydrochelerythrine exhibits a range of biological activities, with cytotoxic and antimicrobial effects being the most prominent.

Anticancer Activity (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (µM)	Source
HL-60	Human Promyelocytic Leukemia	Less cytotoxic than chelerythrine (cell viability reduced to 53% at 20 µM after 24h)	--INVALID-LINK--
HCT116	Human Colorectal Carcinoma	- (15-48% inhibition)	--INVALID-LINK--
MDA-MB-231	Human Breast Adenocarcinoma	- (15-48% inhibition)	--INVALID-LINK--
A431	Human Epidermoid Carcinoma	- (30% inhibition)	--INVALID-LINK--

Antimicrobial Activity (MIC Values)



Organism	Type	MIC (µg/mL)	Source
Staphylococcus aureus (Methicillin-resistant SK1)	Gram-positive Bacteria	8	--INVALID-LINK--
Escherichia coli (TISTR 780)	Gram-negative Bacteria	16	--INVALID-LINK--
Botrytis cinerea	Fungus	- (98.32% mycelial growth inhibition at 50 µg/mL)	--INVALID-LINK--


Mechanism of Action and Signaling Pathways

Dihydrochelerythrine exerts its biological effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells. It has also been shown to stabilize G-quadruplex DNA structures.

Induction of Apoptosis via the Mitochondrial Pathway

Dihydrochelerythrine triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This process involves the dissipation of the mitochondrial membrane potential and the subsequent activation of a caspase cascade.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dihydrochelerythrine: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200217#chemical-structure-and-properties-of-dihydrochelerythrine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com